molecular formula C23H33NO3 B7983512 Estradiol valeate

Estradiol valeate

Cat. No.: B7983512
M. Wt: 371.5 g/mol
InChI Key: PGAOHQJXDZNUKT-ICAREGITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estradiol valeate is a useful research compound. Its molecular formula is C23H33NO3 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hormone Replacement Therapy and Cancer Treatment : Estradiol valerate is used in hormone replacement therapy for menopausal symptoms and in treating advanced prostate cancer. Its crystal structure has been studied to understand its therapeutic applications better (Wheatley et al., 2018).

  • Impact on Ovarian Follicles and Follicular Waves : Estradiol valerate affects the growth and regression of follicles in ovarian waves, influencing the emergence of the next follicular wave, which is vital for understanding fertility treatments (Bó et al., 1993).

  • Treatment of Heavy Menstrual Bleeding : It has been effective in treating heavy menstrual bleeding, showing significant reductions in menstrual blood loss in clinical studies (Fraser et al., 2011).

  • Pharmacokinetics and Biotransformation : The pharmacokinetics and biotransformation of estradiol valerate, especially after intravenous, intramuscular, and oral administration, are crucial for optimizing its therapeutic use (Düsterberg et al., 1985).

  • Antidepressant-like Effects : Estradiol valerate has shown antidepressant-like effects in middle-aged female rats under chronic mild stress, suggesting potential applications in mental health, particularly for menopausal women (Romano-Torres & Fernández‐Guasti, 2010).

  • Follicular Dynamics and Superovulation in Cows : Its impact on follicular dynamics and superovulatory response in cows provides insights into veterinary applications and reproductive biology (Bó et al., 1991).

  • Bone Responses in Mice : Estradiol-17-beta-n-valerate influences endosteal ossification and linear growth in the mouse femur, indicating its potential impact on bone health and growth (Suzuki, 1958).

  • Influence on Beta-Endorphin and Allopregnanolone Levels : Studies on its effects on central and peripheral beta-endorphin and allopregnanolone levels in rats offer insights into neuroendocrine functions and mental health (Bernardi et al., 2002).

  • Reproductive Function in Female Rats : Estradiol valerate influences the hypothalamic arcuate nucleus and reproductive function in female rats, indicating its role in reproductive health and endocrine system regulation (Brawer et al., 1978).

  • Sex Reversion in Fish : Its effectiveness in feminizing male Astyanax altiparanae demonstrates potential applications in aquaculture and developmental biology (Bem et al., 2012).

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] (2S)-2-amino-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO3/c1-13(2)21(24)22(26)27-15-5-7-16-14(12-15)4-6-18-17(16)10-11-23(3)19(18)8-9-20(23)25/h5,7,12-13,17-21,25H,4,6,8-11,24H2,1-3H3/t17-,18-,19+,20+,21+,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAOHQJXDZNUKT-ICAREGITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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